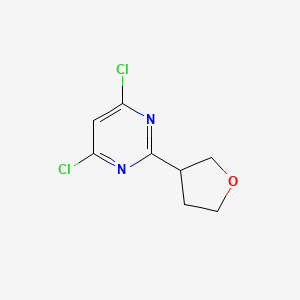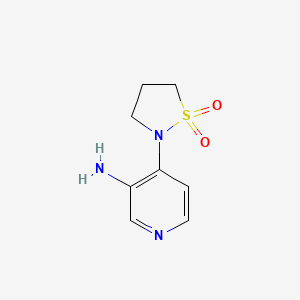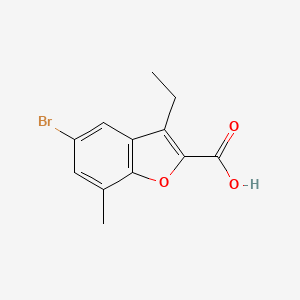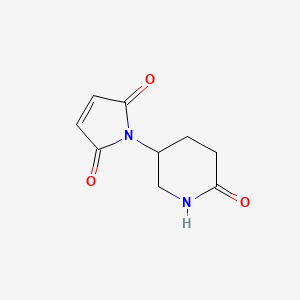
4,6-dichloro-2-(oxolan-3-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-(oxolan-3-yl)pyrimidine, commonly referred to as DCOP, is an organic compound with a broad range of applications in the scientific research field. It is a type of pyrimidine, a heterocyclic aromatic organic compound which contains nitrogen and has a planar ring structure. DCOP is used as a reagent in synthesis, a building block in organic synthesis, and a ligand in coordination chemistry. It is also used as a catalyst in several reactions, including the synthesis of polymers and the oxidation of alcohols.
Wissenschaftliche Forschungsanwendungen
DCOP has a wide range of applications in the scientific research field. It is used as a reagent in organic synthesis, as a building block in organic synthesis, and as a ligand in coordination chemistry. It is also used as a catalyst in several reactions, including the synthesis of polymers and the oxidation of alcohols. DCOP has been used to synthesize a variety of compounds, including polymers, pharmaceuticals, and dyes.
Wirkmechanismus
The mechanism of action of DCOP is not well understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a coordination complex with a Lewis base. This coordination complex then reacts with a substrate, resulting in a reaction. The Lewis acid-base interaction is believed to be the driving force behind the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCOP are not well understood. However, it has been shown to be toxic to certain types of cells, including cancer cells. It has also been reported to have anti-inflammatory and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
DCOP has several advantages when used in lab experiments. It is a relatively stable compound, with a high boiling point and low volatility. It is also relatively inexpensive and easy to obtain. However, DCOP is also toxic and can be hazardous if not handled properly. It is also not soluble in water and must be handled with care.
Zukünftige Richtungen
The potential applications of DCOP are numerous and varied. Future research could focus on the development of new synthetic methods for the synthesis of DCOP and its derivatives. Additionally, further research could be conducted to explore the biochemical and physiological effects of DCOP and its derivatives. Finally, research could be conducted to explore the potential applications of DCOP in the pharmaceutical and industrial fields.
Synthesemethoden
DCOP can be synthesized through a variety of methods, including the reaction of 4,6-dichloropyrimidine with oxalyl chloride, the reaction of 4,6-dichloropyrimidine with an aldehyde, and the reaction of 4,6-dichloropyrimidine with an alcohol. The most common method involves the reaction of 4,6-dichloropyrimidine with oxalyl chloride, which yields DCOP as the main product. The reaction is conducted in an inert atmosphere and proceeds in the presence of a base, such as pyridine, triethylamine, or diisopropylethylamine.
Eigenschaften
IUPAC Name |
4,6-dichloro-2-(oxolan-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYBIZPTCWNELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-4-[(pyrrolidin-1-yl)methyl]piperidine](/img/structure/B6615724.png)


![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)

![3-chloro-4-[(4-fluorophenyl)methyl]-4H-1,2,4-triazole](/img/structure/B6615760.png)
![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoic acid](/img/structure/B6615764.png)


